L-tryptophan benzyl ester hydrochloride

Übersicht

Beschreibung

L-tryptophan benzyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 219866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

H-Trp-OBzl.HCl, also known as L-tryptophan benzyl ester hydrochloride, is a synthetic derivative of the naturally occurring amino acid tryptophan.

Mode of Action

The specific mode of action of H-Trp-OBzl

Biochemical Pathways

The biochemical pathways affected by H-Trp-OBzl

Pharmacokinetics

The pharmacokinetic properties of H-Trp-OBzl

Result of Action

The specific molecular and cellular effects of H-Trp-OBzl

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Trp-OBzl

Biologische Aktivität

L-Tryptophan benzyl ester hydrochloride is a derivative of the essential amino acid L-tryptophan, modified to enhance its biological activity. This compound has been studied for various pharmacological properties, including its role as a potential therapeutic agent in cancer treatment, its interaction with neurotransmitter systems, and its influence on cellular transport mechanisms.

This compound has the molecular formula and is characterized by the presence of a benzyl group attached to the tryptophan structure. The synthesis typically involves the esterification of L-tryptophan with benzyl alcohol in the presence of a suitable catalyst, followed by conversion to its hydrochloride salt form .

1. Antitumoral Effects

Recent studies have highlighted the potential antitumoral properties of L-tryptophan derivatives, including this compound. In a preclinical model using Caenorhabditis elegans, treatment with tryptophan-benzyl ester-betaxanthin resulted in significant tumor size reductions (up to 43%) . The mechanism appears to involve down-regulation of key genes in the mTOR signaling pathway, which is crucial for cell growth and proliferation.

Table 1: Effects of Tryptophan Derivatives on Tumor Size Reduction

| Compound | Tumor Size Reduction (%) |

|---|---|

| Tryptophan-benzyl ester-betaxanthin | 42.6 |

| Tryptophan methyl ester-betaxanthin | 43.0 |

| Control | 0 |

2. Neurotransmitter Interaction

L-Tryptophan and its derivatives are known to influence serotonin levels, which can affect mood and behavior. Studies have shown that certain tryptophan derivatives can act as antagonists at neurokinin receptors, particularly the NK-1 receptor . For instance, N-acetyl-L-tryptophan benzyl esters have demonstrated significant inhibition of substance P binding to NK-1 receptors, indicating potential applications in treating anxiety and depression.

Table 2: Binding Affinity of Tryptophan Derivatives at NK-1 Receptor

| Compound | IC50 (nM) |

|---|---|

| N-acetyl-L-tryptophan benzyl ester | 2.3 ± 0.7 |

| Control (no compound) | - |

3. Transport Mechanisms

Research has also focused on the ability of L-tryptophan derivatives to inhibit L-type amino acid transporters (LATs), particularly LAT1, which is overexpressed in various cancers. A series of benzyloxy-substituted tryptophans were evaluated for their inhibitory effects on LAT1-mediated transport in human colon carcinoma cells . The findings suggest that modifications to the tryptophan structure can enhance its efficacy as an LAT1 inhibitor.

Case Studies

A notable case study involved the evaluation of various L-tryptophan derivatives as inhibitors of LAT1 in HT-29 human colon carcinoma cells. The study systematically assessed the impact of structural modifications on transport inhibition, revealing that certain derivatives exhibited significantly enhanced inhibitory activity compared to unmodified L-tryptophan.

Table 3: Inhibition of LAT1 by Tryptophan Derivatives

| Compound | Inhibition (%) |

|---|---|

| Benzyloxy-L-tryptophan derivative A | 65% |

| Benzyloxy-L-tryptophan derivative B | 70% |

| Unmodified L-Tryptophan | 10% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

L-Tryptophan benzyl ester hydrochloride is primarily utilized as a precursor in the synthesis of pharmaceuticals. Its importance lies in its role in serotonin production, which is crucial for developing treatments for mood disorders and sleep-related issues. Research indicates that compounds derived from L-tryptophan can enhance serotonin levels, thus aiding in the management of depression and anxiety disorders.

Table 1: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Mood Disorders | Used in synthesizing antidepressants and anxiolytics due to its influence on serotonin levels. |

| Sleep Aids | Serves as a precursor for compounds that enhance sleep quality and manage insomnia. |

| Neurotransmitter Synthesis | Vital for synthesizing neurotransmitters that regulate mood and emotional stability. |

Biochemical Research

In biochemical studies, this compound is employed to investigate protein synthesis and metabolic pathways. Its ability to mimic natural amino acids allows researchers to explore amino acid behavior and interactions within biological systems.

Key Research Insights

- Studies utilizing this compound have provided insights into metabolic disorders and the role of amino acids in cellular functions.

- It aids in understanding how modifications to amino acids can affect protein structure and function.

Food Industry

This compound finds applications as a flavor enhancer and nutritional supplement in the food industry. It is added to functional foods to improve taste while providing essential amino acids, catering to health-conscious consumers.

Table 2: Food Industry Applications

| Application Area | Description |

|---|---|

| Flavor Enhancement | Improves the taste profile of various food products. |

| Nutritional Supplements | Added to enhance the nutritional value of foods, particularly those aimed at specific health benefits. |

Cosmetics

The cosmetic industry incorporates this compound into skincare products due to its potential benefits for skin health and hydration. Its moisturizing properties make it appealing to consumers seeking effective beauty solutions.

Benefits in Cosmetics

- Promotes skin hydration by enhancing moisture retention.

- Potential anti-aging effects through improved skin elasticity.

Animal Nutrition

In agriculture, this compound is used in animal feed formulations to promote growth and overall health in livestock. Its inclusion addresses nutritional deficiencies and enhances feed efficiency, contributing to better livestock management practices.

Table 3: Animal Nutrition Applications

| Application Area | Description |

|---|---|

| Livestock Growth | Enhances growth rates and feed conversion efficiency in livestock. |

| Health Improvement | Supports overall animal health by providing essential amino acids necessary for metabolic processes. |

Eigenschaften

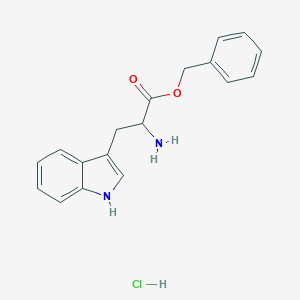

IUPAC Name |

benzyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKDMGOWZOTZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35858-81-2 | |

| Record name | NSC219866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC202376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.